molecular formula C17H23NO2 B12161417 1-(4-Tert-butylbenzoyl)azepan-2-one

1-(4-Tert-butylbenzoyl)azepan-2-one

Cat. No.: B12161417
M. Wt: 273.37 g/mol
InChI Key: RIOFNKUTYIVIJW-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)azepan-2-one is an organic compound characterized by a seven-membered azepane ring attached to a 4-tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylbenzoyl)azepan-2-one can be synthesized through several methods. One common approach involves the acylation of azepan-2-one with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylbenzoyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted azepan-2-one derivatives.

Scientific Research Applications

1-(4-Tert-butylbenzoyl)azepan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)azepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(4-Tert-butylbenzoyl)azepan-2-one can be compared with other azepane derivatives and benzoyl-substituted compounds:

    Similar Compounds:

Uniqueness: this compound stands out due to the presence of the bulky tert-butyl group, which can influence its reactivity, steric properties, and interactions with other molecules. This structural feature may enhance its stability and specificity in various applications.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-tert-butylbenzoyl)azepan-2-one

InChI

InChI=1S/C17H23NO2/c1-17(2,3)14-10-8-13(9-11-14)16(20)18-12-6-4-5-7-15(18)19/h8-11H,4-7,12H2,1-3H3

InChI Key

RIOFNKUTYIVIJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2=O

Origin of Product

United States

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